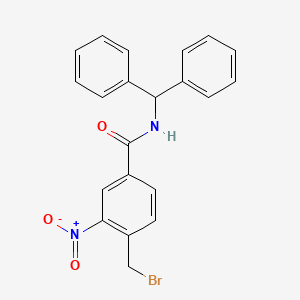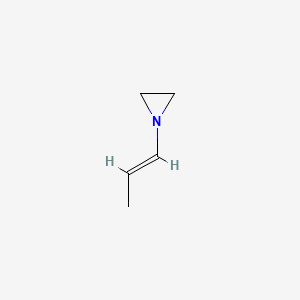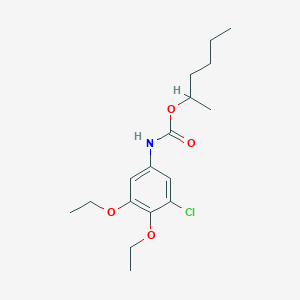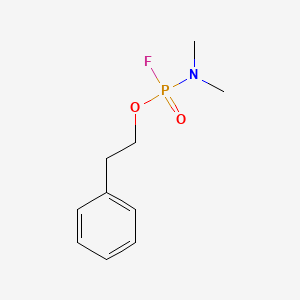
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazolidinone ring with phenyl and phenylimino substituents, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one typically involves the condensation of substituted thioureas with chloroacetyl chloride, followed by cyclization. One common method is the one-pot synthesis using natural deep eutectic solvents, which provides a green and efficient approach . The reaction conditions usually involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-4-one: Another member of the thiazolidinone family with similar biological activities.
2-Imino-4-thiazolidinone: Known for its antimicrobial and anticancer properties.
5-Arylidene-2-imino-4-thiazolidinone: Exhibits potent enzyme inhibitory activities.
Uniqueness
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylimino groups contribute to its enhanced stability and activity compared to other thiazolidinone derivatives .
Propriétés
Numéro CAS |
83507-17-9 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-phenyl-2-phenylimino-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-17(13-9-5-2-6-10-13)15(19-14)16-12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
RQUGDSHNOZHGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)




![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)

![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)

